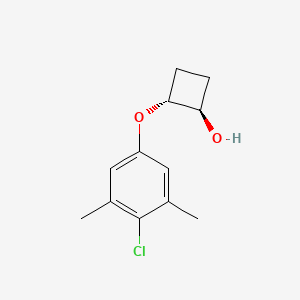
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol is a synthetic organic compound characterized by its cyclobutane ring structure substituted with a chlorinated dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-dimethylphenol and cyclobutanone.
Formation of the Phenoxy Group: The phenol group is first chlorinated using reagents like thionyl chloride or phosphorus trichloride to form 4-chloro-3,5-dimethylphenol.
Cyclobutane Ring Formation: The cyclobutanone is then reacted with the chlorinated phenol in the presence of a base such as sodium hydride or potassium carbonate to form the cyclobutane ring structure.
Hydroxylation: The final step involves the hydroxylation of the cyclobutane ring to introduce the hydroxyl group, using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a cyclobutanol derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium cyanide, or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chlorinated phenoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-7-5-9(6-8(2)12(7)13)15-11-4-3-10(11)14/h5-6,10-11,14H,3-4H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
DPHQONSXOBLVIF-GHMZBOCLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)O[C@@H]2CC[C@H]2O |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)
![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
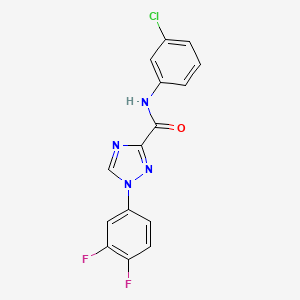
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
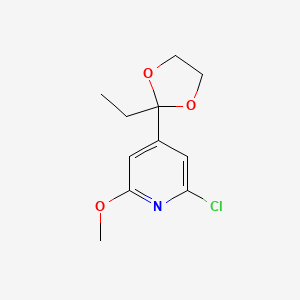
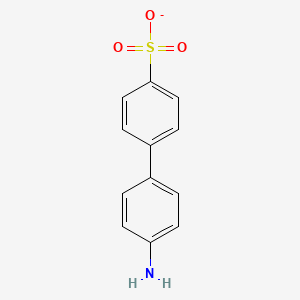
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
![6-(5-Bromo-3-pyridinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281854.png)
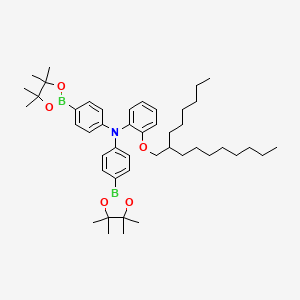
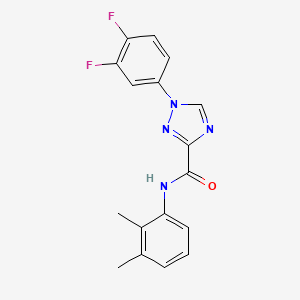
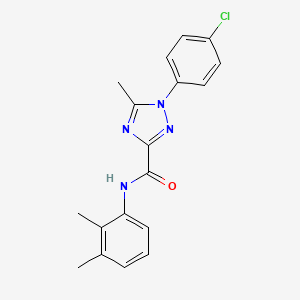
![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide](/img/structure/B15281871.png)

![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
